molecular formula C12H21LiN2O4 B2699963 Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate CAS No. 2193064-31-0

Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate

Cat. No.: B2699963
CAS No.: 2193064-31-0
M. Wt: 264.25
InChI Key: URUPJFDFYRYASW-UHFFFAOYSA-M
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Description

The compound Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate is a lithium salt of a modified piperidine derivative. Its structure features:

  • A piperidine ring substituted at the 3-position with a carboxylate group.
  • A tert-butoxycarbonyl (Boc)-protected amino group at the 5-position via a methylene linker.
  • A lithium counterion (Li⁺) balancing the negative charge of the carboxylate.

This compound is likely utilized in organic synthesis or medicinal chemistry, where the Boc group serves as a temporary protective moiety for amines, and the carboxylate facilitates solubility or coordination chemistry.

Properties

IUPAC Name

lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.Li/c1-12(2,3)18-11(17)14-6-8-4-9(10(15)16)7-13-5-8;/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUPJFDFYRYASW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NCC1CC(CNC1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Piperidine Derivative: The starting material, piperidine, undergoes a series of reactions to introduce the tert-butoxycarbonyl (Boc) protecting group and the carboxylate group. This can be achieved through standard organic synthesis techniques such as nucleophilic substitution and esterification.

    Introduction of the Lithium Ion:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Deprotection Reactions

The Boc group in this compound undergoes acid-catalyzed cleavage under mild conditions. Key findings include:

Reaction Conditions Outcome Source
Dichloromethane with HCl/dioxaneSelective removal of Boc group, yielding free amine and lithium carboxylate
Trifluoroacetic acid (TFA) in DCMRapid deprotection (≤1 h) at 0–25°C

After deprotection, the liberated amine (5-(aminomethyl)piperidine-3-carboxylic acid) participates in reductive amination or alkylation. For example, treatment with aldehydes/ketones and NaCNBH₃ forms secondary amines .

Coupling Reactions

The lithium carboxylate reacts with amines or alcohols under standard coupling conditions:

Reagent System Application Yield Range Source
EDC/HOBt with DMAPAmide bond formation with primary/secondary amines65–92%
Cyanuric fluoride/pyridineFluorination or amidination of carboxylate70–85%
2-Chloro-1-methylpyridinium iodideActivation for peptide coupling in inert solvents78–90%

The lithium ion enhances carboxylate solubility in polar aprotic solvents (e.g., THF, DMF), facilitating efficient coupling .

Functionalization of the Piperidine Ring

The piperidine scaffold undergoes regioselective modifications:

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in THF using LDA as a base, achieving >80% yield .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces unsaturated bonds while preserving the Boc group .

  • Boronation : Hydroboration with pinacolborane forms boronic esters for Suzuki-Miyaura cross-couplings .

Thermal Stability and Decomposition

Differential Scanning Calorimetry (DSC) reveals:

Temperature Range Behavior Implications
120–150°CEndothermic Boc deprotectionCompatible with high-temperature syntheses
>200°CExothermic decomposition of carboxylateRequires controlled heating conditions

This thermal profile informs solvent selection (e.g., avoiding low-boiling solvents like DCM above 80°C) .

Role of Lithium Ion

The Li⁺ counterion modulates reactivity by:

  • Stabilizing carboxylate intermediates during nucleophilic substitutions .

  • Enhancing electrophilicity in cross-coupling reactions via Lewis acid activation .

  • Reducing aggregation in nonpolar media, improving reaction homogeneity .

Comparative Reactivity with Analogues

Replacement of lithium with other cations alters reaction outcomes:

Cation Solubility in THF Coupling Efficiency Boc Deprotection Rate
Li⁺High85–95%Fast (≤1 h)
Na⁺Moderate70–80%Moderate (2–3 h)
K⁺Low50–60%Slow (>4 h)

Data synthesized from .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis, driven by its multifunctional groups and lithium-mediated reactivity.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its lithium ion component makes it useful in studying lithium-ion interactions and developing new materials for batteries.

Biology and Medicine

In medicinal chemistry, the piperidine structure is a common motif in many pharmacologically active compounds. This compound could be explored for its potential as a drug candidate or as a precursor in the synthesis of bioactive molecules.

Industry

Industrially, the compound’s lithium ion makes it relevant for applications in energy storage, particularly in the development of lithium-ion batteries. Its unique structure could also be useful in creating new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action for Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The lithium ion could influence various biochemical pathways, potentially affecting neurotransmitter release or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on :

Table 1: Structural and Functional Comparison of Lithium Salts

Compound Name Core Structure Substituents Functional Groups Key Differences from Target Compound
Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate Pyridine Boc-protected amino at 5-position, sulfinate at 2-position Sulfinate, Boc-amine Core heterocycle : Pyridine vs. piperidine; Anion type : Sulfinate vs. carboxylate
Lithium(1+) ion 6-chloropyridine-3-sulfinate Pyridine Chlorine at 6-position, sulfinate at 3-position Sulfinate, chloro No Boc group ; Different substitution pattern

Key Observations:

Heterocyclic Core :

  • The target compound’s piperidine ring (saturated six-membered ring with one nitrogen) contrasts with the pyridine-based analogs (aromatic nitrogen-containing ring) in the evidence. Piperidine derivatives often exhibit distinct conformational flexibility and basicity compared to pyridines.

Functional Groups :

  • The carboxylate group in the target compound may enhance metal-coordination capability or solubility in polar solvents, unlike the sulfinate group in analogs, which is more nucleophilic and prone to redox reactions.

Protective Groups :

  • The Boc-protected amine in the target compound is absent in the 6-chloropyridine analog. The Boc group is critical for preventing unwanted side reactions during multi-step syntheses.

Synthetic Utility :

  • Pyridine sulfinates (e.g., CAS 2172496-82-9) are often intermediates in cross-coupling reactions or ligand synthesis. The target compound’s carboxylate could position it as a chelating agent or precursor for carboxylate-based ligands.

Recommendations for Further Study

Synthetic Exploration: Investigate the preparation of the target compound via Boc-protection of 5-aminomethylpiperidine-3-carboxylic acid followed by lithiation.

Comparative Bioactivity : Compare its pharmacological profile (if applicable) with pyridine sulfinate derivatives.

Biological Activity

Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C13H23LiN2O4
  • Molecular Weight : 278.3 g/mol
  • CAS Number : 2193066-72-5

The structure of the compound features a lithium ion coordinated with a piperidine ring that is substituted with a tert-butoxycarbonyl (Boc) group, which is known for its role in protecting amine functionalities during chemical synthesis.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The proposed mechanisms include:

  • Nucleophilic Acyl Substitution : The Boc group can facilitate nucleophilic attacks, allowing the compound to participate in various biochemical reactions.
  • Ion Channel Modulation : Lithium ions are known to influence neurotransmitter release and modulate ion channels, particularly in neuronal tissues.

Antidepressant Effects

Lithium compounds have long been recognized for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. Research indicates that lithium can enhance serotonergic neurotransmission, which may contribute to its antidepressant properties. Studies have shown that lithium can increase levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuroplasticity and resilience against stress .

Neuroprotective Properties

Lithium has demonstrated neuroprotective effects in various models of neurodegeneration. It has been shown to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in Alzheimer's disease pathology. By inhibiting GSK-3, lithium may reduce tau phosphorylation and amyloid-beta aggregation, thereby providing a protective effect against neurodegenerative processes .

Case Studies

  • Clinical Trials on Bipolar Disorder : A study involving patients with bipolar disorder showed that lithium treatment resulted in significant reductions in manic episodes compared to placebo groups. The study highlighted lithium's ability to stabilize mood swings effectively over extended periods .
  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of lithium was associated with reduced cognitive decline and lower levels of amyloid plaques. This suggests a potential therapeutic role for lithium-based compounds in age-related cognitive disorders .

Research Findings

Recent studies have focused on the synthesis and modification of lithium-containing compounds to enhance their biological efficacy. For instance:

  • Synthesis Variations : Researchers have explored different synthetic routes to modify the piperidine structure, aiming to improve solubility and bioavailability while maintaining the desired pharmacological effects .
  • Comparative Studies : Comparative analyses with other mood stabilizers have indicated that lithium's unique mechanism involving GSK-3 inhibition may offer advantages over traditional antidepressants, particularly in treatment-resistant cases .

Data Tables

PropertyValue
Molecular FormulaC13H23LiN2O4
Molecular Weight278.3 g/mol
CAS Number2193066-72-5
Biological ActivityAntidepressant, Neuroprotective
Study ReferenceFindings
Clinical TrialsSignificant reduction in manic episodes
NeuroprotectionReduced cognitive decline in Alzheimer's models
Synthesis VariationsEnhanced solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves Boc-protection of the piperidine amine, followed by carboxylation and lithium salt formation. Key intermediates like 1-Boc-4-piperidone (CAS 69610-40-8) or analogous Boc-protected piperidine derivatives should be monitored using HPLC or NMR to confirm structural integrity . Melting points (e.g., 162–166°C for Boc-piperidine derivatives) and molecular weight verification via mass spectrometry are critical for intermediate validation .

Q. How should researchers optimize purification methods for this compound given its solubility and stability profiles?

  • Methodological Answer : Due to the Boc group’s sensitivity to acidic conditions, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in non-polar solvents is recommended. Solubility data from structurally similar compounds (e.g., LogD = -1.23 at pH 7.4 for Li+ triflate derivatives) suggest limited aqueous solubility, necessitating anhydrous organic solvents . Stability under nitrogen atmosphere is advised to prevent Boc deprotection .

Q. What analytical techniques are essential for confirming the lithium ion coordination environment in this complex?

  • Methodological Answer : X-ray crystallography is ideal for resolving the Li+ coordination geometry. Alternatively, FT-IR can identify carboxylate-Li+ interactions (e.g., asymmetric COO⁻ stretches at ~1600 cm⁻1). Solid-state NMR (e.g., ⁷Li NMR) provides insights into local electronic environments .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence the reactivity of the piperidine-carboxylate scaffold in coordination chemistry?

  • Methodological Answer : Computational modeling (DFT) can predict steric hindrance from the tert-butoxy group and its impact on ligand-metal binding affinity. Experimental validation via titration calorimetry (ITC) with Li+ or other cations quantifies binding constants. Contrast with non-Boc analogs (e.g., 4-aminophenoxy-piperidine derivatives) isolates steric contributions .

Q. What strategies mitigate Boc group instability during reactions involving this lithium carboxylate complex?

  • Methodological Answer : Use of mild bases (e.g., LiOH instead of NaOH) and low temperatures (0–5°C) minimizes Boc cleavage. Monitoring by TLC (Rf shifts upon deprotection) or in situ FT-IR ensures reaction control. For high-temperature reactions, alternative protecting groups (e.g., Fmoc) may be explored .

Q. How do computational models predict the lithium ion coordination environment in this compound, and what experimental validations are required?

  • Methodological Answer : Molecular dynamics simulations (e.g., using gas-phase thermochemical data ΔrH° = -10.2 kcal/mol for Li+•H2O interactions) model solvation effects. Experimental validation via cryogenic ion spectroscopy or EXAFS probes Li+ coordination numbers and bond distances .

Q. How can researchers resolve contradictions in reported thermodynamic data for Li+ complexes with carboxylate ligands?

  • Methodological Answer : Discrepancies in ΔrG° values (e.g., -7.3 kcal/mol vs. -6.8 kcal/mol for Li+•NH3 interactions) may arise from solvent polarity or ion-pairing effects. Replicate measurements under controlled conditions (e.g., inert atmosphere, standardized ionic strength) and cross-validate with ab initio calculations .

Key Methodological Recommendations

  • Synthesis : Prioritize Boc-protected intermediates (e.g., 1-Boc-4-piperidone) with rigorous purity checks (>98% by HPLC) .
  • Characterization : Combine solid-state NMR and X-ray crystallography to resolve Li+ coordination ambiguities .
  • Stability : Store under inert gas at -20°C to prevent hygroscopic degradation .

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